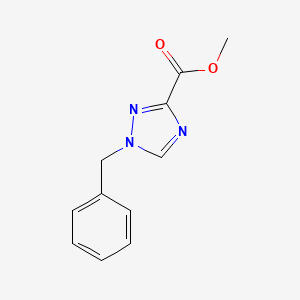

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Description

Infrared (IR) Spectroscopy

Key IR absorptions for this compound include:

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (CDCl$$_3$$, 300 MHz) :

- δ 7.25–7.35 ppm (m, 5H) : Benzyl aromatic protons.

- δ 5.55 ppm (s, 2H) : Benzyl methylene (-CH$$_2$$-).

- δ 4.00 ppm (s, 3H) : Methoxy group (-OCH$$_3$$).

- δ 8.20 ppm (s, 1H) : Triazole C5 proton .

$$^{13}$$C NMR (CDCl$$_3$$, 75 MHz) :

Mass Spectrometry

- Molecular Ion Peak : m/z 217.1 [M]$$^+$$.

- Fragmentation Patterns :

Table 2 : Summary of spectroscopic data

| Technique | Key Signals |

|---|---|

| IR | 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C–N) |

| $$^1$$H NMR | δ 8.20 (s, 1H, triazole), δ 5.55 (s, 2H) |

| $$^{13}$$C NMR | δ 165.2 (C=O), δ 144.5 (triazole C3) |

| MS | m/z 217.1 [M]$$^+$$ |

Properties

IUPAC Name |

methyl 1-benzyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYCNTRPZNJCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736229 | |

| Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-15-1 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate exhibits significant biological activities which make it a candidate for pharmaceutical applications:

- Antifungal Activity : Compounds containing triazole moieties are known for their antifungal properties. This compound has been shown to inhibit the growth of various fungal strains .

- Anticancer Properties : This compound has demonstrated potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. Studies have indicated that it may exhibit activity against certain cancer cell lines by disrupting microtubule dynamics . For instance, derivatives of this compound have been synthesized that show cytostatic effects on leukemia cells .

- Antimicrobial Effects : The triazole ring structure contributes to its antimicrobial properties, making it useful in developing new antibiotics or antifungal agents .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Drug Development : It serves as a scaffold for synthesizing new drug candidates targeting various diseases, including cancer and fungal infections. Its derivatives have been explored for their ability to act as inhibitors of tumor growth and microbial infections .

- Nucleoside Analogues : This compound is also utilized in the synthesis of nucleoside analogues such as ribavirin, which is an antiviral medication used to treat hepatitis C and some viral hemorrhagic fevers .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

- Fungicides : Due to its antifungal properties, this compound could be developed into a fungicide to protect crops from fungal pathogens .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The exact mechanism of action of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Key Analogues and Their Properties

- Lipophilicity : Ethyl esters (e.g., ethyl 5-methyl derivative) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .

- Reactivity : Halogenated derivatives (e.g., 5-bromo) enable further functionalization via cross-coupling reactions .

- Solubility : The carboxylic acid analogue (C3) offers improved aqueous solubility, advantageous for drug formulation .

Pharmaceutical Relevance

- Prodrug Potential: The methyl ester group can hydrolyze in vivo to the carboxylic acid, acting as a prodrug for sustained release .

- Structure-Activity Relationships (SAR) :

Biological Activity

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (MBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Synthesis of this compound

MBT is synthesized through a [3+2] cycloaddition reaction involving benzyl azide and methyl propiolate. The reaction typically occurs under reflux conditions in the presence of a catalyst such as ruthenium, followed by purification using silica gel chromatography. The molecular structure of MBT includes a triazole ring which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. MBT has shown potential antifungal and antibacterial activities. A study demonstrated that various triazole derivatives, including MBT, were effective against several fungal strains and exhibited significant inhibition rates compared to control groups .

Anticancer Properties

MBT's structure allows it to interact effectively with biological targets involved in cancer progression. Specifically, it has been noted for its ability to inhibit tubulin polymerization, which is critical in disrupting cell division processes in cancer cells. In vitro studies have shown that MBT can induce G2/M-phase arrest in HeLa cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Target | Effectiveness |

|---|---|---|---|

| Antifungal | Inhibition of fungal growth | Various fungal strains | Significant inhibition rates |

| Antibacterial | Inhibition of bacterial growth | Various bacterial strains | Effective against multiple strains |

| Anticancer | Inhibition of tubulin polymerization | Cancer cell lines | Induces G2/M-phase arrest |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of triazole derivatives, MBT was part of a series that showed enhanced antifungal effects against Candida albicans and Aspergillus niger. The results indicated that the presence of the triazole ring significantly contributed to the activity observed .

- Anticancer Activity : Another investigation into the antiproliferative effects of MBT on various cancer cell lines demonstrated that it effectively reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 39 nM. This study highlighted the compound's potential for further development as an anticancer therapeutic .

The biological activity of MBT can be attributed to its ability to interfere with critical cellular processes:

- Tubulin Polymerization : By inhibiting tubulin polymerization, MBT disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Action : The mechanism behind its antimicrobial properties may involve disruption of cellular membranes or interference with essential metabolic pathways in pathogens.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Reaction Conditions | Product | References |

|---|---|---|

| 6M HCl, reflux, 4h | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| NaOH (aq.), 70°C, 2h | Same as above |

In ammonolysis reactions, methyl 1,2,4-triazole-3-carboxylate analogs react with amines (e.g., NH₃ or alkylamines) to form carboxamides, as demonstrated in the synthesis of 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide (11a ) via SnCl₄-catalyzed conditions .

Nucleophilic Substitution at the Benzyl Position

The benzyl group can participate in hydrogenolysis or electrophilic substitution. For example:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 1H-1,2,4-triazole-3-carboxylate derivatives.

-

Electrophilic Aromatic Substitution : The benzyl aromatic ring may undergo nitration or halogenation, though steric hindrance from the triazole ring limits regioselectivity .

[3+2] Cycloaddition Reactions

The triazole ring can act as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though reactivity depends on substituent positioning. Structural analogs like methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate undergo cycloaddition with azides to form bis-triazole derivatives . For the 3-carboxylate isomer, similar reactivity is inferred but may require elevated temperatures (60–80°C) and Cu(I) catalysts .

| Substrate | Reaction Partner | Product | Yield |

|---|---|---|---|

| Methyl 1-benzyltriazole-5-carboxylate | Phenyl azide | Bis-triazole derivative | 82% |

Functionalization via Alkylation/Arylation

The N2 or N4 positions of the triazole ring can undergo alkylation or arylation. For example:

-

Methylation : Treatment with methyl iodide in DMF/K₂CO₃ yields dimethylated derivatives .

-

Benzylation : Similar conditions with benzyl bromide introduce additional benzyl groups .

Coordination Chemistry and Catalysis

Triazole derivatives often serve as ligands in metal complexes. While direct data for this compound is limited, structurally related 1,2,3-triazolium salts form stable Ag(I) and Au(I) complexes, facilitating catalytic processes such as desulfinylation . The carboxylate group may enhance metal binding via chelation .

Biological Interactions

Though not a direct chemical reaction, the compound’s triazole core inhibits cytochrome P450 enzymes, as observed in analogs. This interaction is attributed to nitrogen lone-pair coordination with heme iron.

Key Mechanistic Insights

Preparation Methods

General Procedure:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Benzyl Azide Formation | Nucleophilic substitution of benzyl chloride with sodium azide | Benzyl chloride + NaN₃ in acetonitrile/DMF | Forms benzyl azide intermediate |

| 2. Cycloaddition | Reaction of benzyl azide with methyl propiolate under copper catalysis | Cu(I) catalyst, solvent reflux (e.g., toluene), 24 h | Produces methyl 1-benzyl-1,2,3-triazole-4-carboxylate (closely related structure) |

| 3. Purification | Silica gel chromatography | Elution with ether and dichloromethane | Isolates pure triazole product |

Note: This method is well-established for 1,2,3-triazoles but less common for 1,2,4-triazoles. Modifications may be required for regioselective synthesis of 1,2,4-triazole derivatives.

N-Alkylation of 1H-1,2,4-Triazole-3-Carboxylate

To obtain the benzyl-substituted compound, N-alkylation of the triazole nitrogen with benzyl halides is a common approach.

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| N-Alkylation | Reaction of 1H-1,2,4-triazole-3-carboxylate with benzyl chloride or bromide | Base (e.g., K₂CO₃), polar aprotic solvent (DMF or acetonitrile), mild heating | Selective substitution at N1 position |

This step can be performed after the triazole ring and ester group are installed.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The patented method using thiosemicarbazide and oxalyl chloride monoester yields the methyl 1,2,4-triazole-3-carboxylate with high purity and safety, suitable for scale-up.

- Copper-catalyzed azide-alkyne cycloaddition provides high regioselectivity but is primarily used for 1,2,3-triazoles; adaptation for 1,2,4-triazoles requires further optimization.

- N-alkylation reactions are well-documented for introducing benzyl groups with good yields and selectivity under mild conditions.

- Industrial processes favor methods that avoid explosive intermediates (e.g., diazonium salts) and use continuous flow reactors for better control and safety.

Q & A

Q. What are the established synthetic routes for methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate?

Answer: Two primary methods are documented:

- [3+2] Cycloaddition : Benzyl azide and methyl propiolate undergo Ru-catalyzed cycloaddition in toluene, yielding the triazole core. The catalyst {(Tp)(PPh3)2Ru(N3)} (Tp = hydridotris(pyrazolyl)borate) directs regioselectivity toward the 1,4-disubstituted product. Post-reaction purification involves silica gel chromatography .

- Hydroxymethylation/Oxidation : 1H-1,2,4-triazole reacts with formaldehyde in the presence of Ba(OH)₂·8H₂O, followed by oxidation and esterification. This route achieves a 32% overall yield with 98% purity .

Q. How is the compound characterized for structural confirmation?

Answer:

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., N3–C4 = 1.3367 Å) and angles (e.g., C–CH₂–N = 112.13°, deviating from tetrahedral geometry). Data collection uses COLLECT and DENZO/SCALEPACK software, with refinement via SHELXL97 .

- Spectroscopy : NMR and IR verify functional groups and purity. For example, the methyl ester group (COOCH₃) is confirmed by a carbonyl stretch at ~1700 cm⁻¹ .

Q. What are the key physical properties critical for experimental handling?

Answer:

Q. How is the compound utilized as a building block in medicinal chemistry?

Answer: The triazole core serves as a bioisostere for amide bonds, enhancing metabolic stability. Applications include:

- Nucleoside analogues (e.g., 1,5-anhydro-4,6-O-benzylidene derivatives) for antiviral research .

- Agrochemical intermediates (e.g., pyrazole-carboxylate hybrids) via further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Ru-catalyzed cycloaddition?

Answer: The Ru catalyst stabilizes alkyne intermediates via π-backbonding, favoring 1,4-regioselectivity over 1,5-isomers. Computational studies suggest transition-state geometries where the benzyl group adopts a pseudo-axial position, minimizing steric hindrance . Experimental data (bond angles, crystallographic maps) align with this model .

Q. How can synthesis yields be optimized for large-scale applications?

Answer:

- Catalyst Loading : Reducing Ru catalyst from 5% to 2% mol maintains yield while lowering costs .

- Solvent Selection : Replacing toluene with acetonitrile improves reaction homogeneity, reducing side products .

- Workup : Gradient chromatography (ether → DCM) enhances purity without compromising recovery .

Q. What contradictions exist in reported crystallographic data, and how are they resolved?

Answer: Discrepancies in bond angles (e.g., N–N–C vs. ideal tetrahedral values) arise from packing effects or refinement constraints. To resolve:

Q. How does substituent variation (e.g., benzyl vs. phenyl groups) impact reactivity?

Answer:

Q. What advanced analytical techniques validate trace impurities in synthesized batches?

Answer:

Q. How can computational modeling (e.g., DFT) predict biological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.